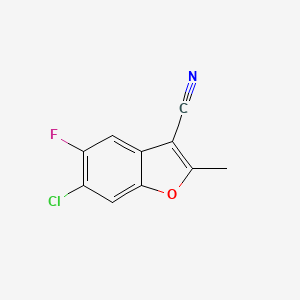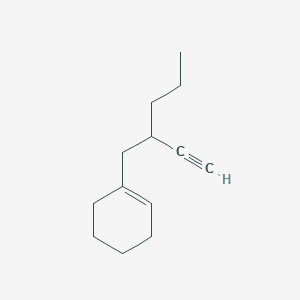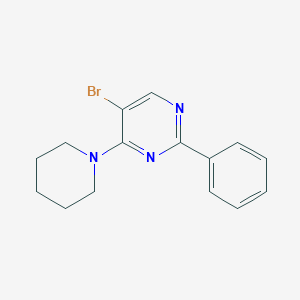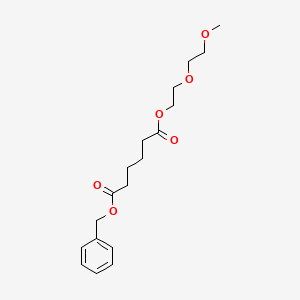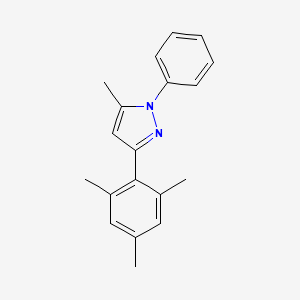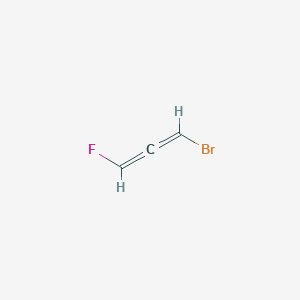
1-Bromo-3-fluoropropadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-fluoropropadiene is an organofluorine compound with the molecular formula C3H3BrF It is a derivative of propadiene, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-fluoropropadiene can be synthesized through several methods. One common approach involves the halogenation of propadiene. The reaction typically uses bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions. The reaction conditions often involve low temperatures and the presence of a catalyst to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-fluoropropadiene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, such as hydrogen halides, to form more complex molecules.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-fluoropropanol, while addition of hydrogen chloride can produce 1-bromo-3-chloropropane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-fluoropropadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and other biomolecules provide insights into biochemical processes.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing. Its ability to form stable bonds with various functional groups makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity with other compounds allows for the creation of novel materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Bromo-3-fluoropropadiene exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets include nucleophiles and electrophiles, which it can react with to form new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used. For example, in nucleophilic substitution, the bromine atom is typically displaced by a nucleophile, while in addition reactions, the compound adds to an electrophile to form a more complex molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-fluoropropane: Similar in structure but lacks the double bond present in 1-Bromo-3-fluoropropadiene.
3-Bromo-1-fluoropropane: Another isomer with different reactivity due to the position of the halogen atoms.
1-Bromo-3,3,3-trifluoropropene: Contains multiple fluorine atoms, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of a bromine and fluorine atom on a propadiene backbone. This structure imparts distinct reactivity patterns, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
646067-93-8 |
|---|---|
Molekularformel |
C3H2BrF |
Molekulargewicht |
136.95 g/mol |
InChI |
InChI=1S/C3H2BrF/c4-2-1-3-5/h2-3H |
InChI-Schlüssel |
ICQYFKKGKAVKDX-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C=CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
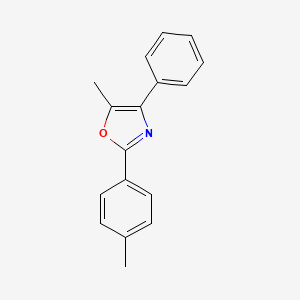
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
